Ethyl 3-(acetoxy)isocrotonate Ethyl 3-(acetoxy)isocrotonate
Brand Name: Vulcanchem
CAS No.: 27750-19-2
VCID: VC16561400
InChI: InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3/b6-5+
SMILES:
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol

Ethyl 3-(acetoxy)isocrotonate

CAS No.: 27750-19-2

Cat. No.: VC16561400

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-(acetoxy)isocrotonate - 27750-19-2

Specification

CAS No. 27750-19-2
Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
IUPAC Name ethyl (E)-3-acetyloxybut-2-enoate
Standard InChI InChI=1S/C8H12O4/c1-4-11-8(10)5-6(2)12-7(3)9/h5H,4H2,1-3H3/b6-5+
Standard InChI Key VSCUAMOPAHJJTA-AATRIKPKSA-N
Isomeric SMILES CCOC(=O)/C=C(\C)/OC(=O)C
Canonical SMILES CCOC(=O)C=C(C)OC(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Ethyl 3-(acetoxy)isocrotonate features a trans-configuration (EE-isomer) at the double bond, as evidenced by its isomeric SMILES notation CCOC(=O)/C=C(\C)/OC(=O)C\text{CCOC(=O)/C=C(\C)/OC(=O)C}. The conjugation between the double bond and carbonyl groups enhances its electrophilicity, making it reactive toward nucleophiles. Key structural identifiers include:

PropertyValue
IUPAC Nameethyl (E)-3-acetyloxybut-2-enoate
Molecular FormulaC8H12O4\text{C}_8\text{H}_{12}\text{O}_4
Molecular Weight172.18 g/mol
InChI KeyVSCUAMOPAHJJTA-AATRIKPKSA-N
Boiling PointNot reported
SolubilityMiscible with organic solvents

The compound’s stereochemistry influences its reactivity, particularly in cycloaddition and substitution reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Traditional methods involve nucleophilic acyl substitution between isocrotonic acid derivatives (e.g., isocrotonyl chloride) and acetic anhydride or acetyl chloride in the presence of pyridine as a base. The reaction proceeds via the following generalized mechanism:

R-OH + (CH3CO)2ObaseR-O-CO-CH3+CH3COOH\text{R-OH + (CH}_3\text{CO)}_2\text{O} \xrightarrow{\text{base}} \text{R-O-CO-CH}_3 + \text{CH}_3\text{COOH}

Yields depend on reaction conditions, with optimal temperatures ranging from 20°C to 40°C.

Reactivity and Applications in Organic Synthesis

Electrophilic Reactivity

The compound’s α,β-unsaturated ester system undergoes Michael additions, Diels-Alder reactions, and nucleophilic attacks at the carbonyl carbon. For example, in the presence of amines, it forms β-amino esters, valuable intermediates in pharmaceutical synthesis.

Catalytic Transformations

Comparison with Structural Analogs

Ethyl Acetoacetate vs. Ethyl 3-(Acetoxy)Isocrotonate

ParameterEthyl AcetoacetateEthyl 3-(Acetoxy)Isocrotonate
FormulaC6H10O3\text{C}_6\text{H}_{10}\text{O}_3C8H12O4\text{C}_8\text{H}_{12}\text{O}_4
Functional Groupsβ-keto esterα,β-unsaturated ester with acetoxy
ApplicationsFlavoring agent, malonate synthesisSpecialty organic synthesis
Biological ActivityLow toxicity, FDA-approved Preliminary antimicrobial data

The acetoxy group in ethyl 3-(acetoxy)isocrotonate confers greater electrophilicity, expanding its utility in asymmetric synthesis compared to ethyl acetoacetate .

Industrial and Environmental Considerations

Scalability Challenges

While laboratory synthesis is well-established, industrial production requires optimizing catalyst efficiency and solvent recovery. The patent method for 3-ethoxy ethyl acrylate achieves 85.7% yield with 98.6% purity, suggesting analogous potential for ethyl 3-(acetoxy)isocrotonate if adapted .

Environmental Impact

Waste streams containing organic bases (e.g., triethylamine) necessitate neutralization, but patent methods recover 90% of solvents, reducing ecological footprints .

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